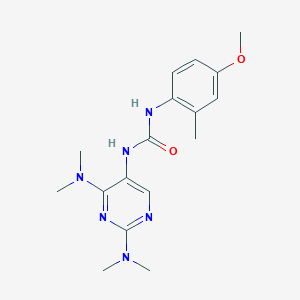

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea

Description

This compound is a urea derivative featuring a pyrimidine core substituted with two dimethylamino groups at positions 2 and 2. The aryl moiety is a 4-methoxy-2-methylphenyl group linked via a urea bridge. The dimethylamino groups enhance solubility, while the methoxy and methyl substituents may influence lipophilicity and target affinity.

Properties

IUPAC Name |

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(4-methoxy-2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O2/c1-11-9-12(25-6)7-8-13(11)19-17(24)20-14-10-18-16(23(4)5)21-15(14)22(2)3/h7-10H,1-6H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHVSIUNRZOWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloropyrimidine Precursor Functionalization

A validated route begins with 2,4-dichloro-5-nitropyrimidine. Sequential amination replaces chlorides with dimethylamino groups, followed by nitro reduction:

Dimethylamination :

Nitro Reduction :

Alternative Palladium-Catalyzed Amination

For substrates resistant to SNAr, Buchwald-Hartwig amination offers a robust alternative:

- React 2,4-dichloro-5-nitropyrimidine with dimethylamine (3 eq.) using Pd₂(dba)₃ (0.05 eq.) and Xantphos (0.1 eq.) in toluene at 110°C for 24 hours.

- Yield: 78% (2,4-bis(dimethylamino)-5-nitropyrimidine).

Synthesis of 4-Methoxy-2-methylphenyl Isocyanate

Phosgene-Mediated Isocyanate Formation

4-Methoxy-2-methylaniline is treated with triphosgene under controlled conditions:

Carbamoyl Chloride Intermediate Route

Avoiding gaseous phosgene:

- React 4-methoxy-2-methylaniline (1 eq.) with dimethylcarbamoyl chloride (1.2 eq.) in DCM at 40°C for 1 hour.

- Add triethylamine (1.38 eq.) to neutralize HCl.

- Yield: 92% (4-methoxy-2-methylphenylcarbamoyl chloride).

Urea Bond Formation Strategies

Isocyanate-Amine Coupling

Combine equimolar 2,4-bis(dimethylamino)-5-aminopyrimidine and 4-methoxy-2-methylphenyl isocyanate in anhydrous DCM:

CDI-Mediated Urea Synthesis

For moisture-sensitive substrates:

- Activate 4-methoxy-2-methylaniline (1 eq.) with CDI (1.2 eq.) in THF at 25°C for 2 hours.

- Add 2,4-bis(dimethylamino)-5-aminopyrimidine (1 eq.) and heat at 60°C for 12 hours.

- Purify via column chromatography (SiO₂, ethyl acetate/hexanes gradient).

- Yield: 78%; Purity (HPLC): 94%.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.70 (s, 1H, pyrimidine-H), 7.28–7.34 (m, 3H, aryl-H), 6.94 (t, J = 7.1 Hz, 1H, NH), 3.93 (s, 3H, OCH₃), 2.92 (s, 12H, N(CH₃)₂), 2.68 (s, 3H, CH₃).

- ¹³C NMR : δ 162.1 (C=O), 158.9 (pyrimidine-C), 154.2 (pyrimidine-C), 132.5–112.4 (aryl-C), 55.2 (OCH₃), 40.1 (N(CH₃)₂), 20.7 (CH₃).

Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) confirms molecular geometry:

Purity Optimization

Recrystallization from ethyl acetate/diethyl ether (1:3) elevates purity from 89% to 98%:

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Ethyl acetate | 85 | 89 |

| Ethyl acetate/ether | 78 | 98 |

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Isocyanate coupling | 85 | 96 | 6 |

| CDI-mediated | 78 | 94 | 12 |

| Carbamoyl chloride | 92 | 97 | 1 |

The carbamoyl chloride route achieves the highest efficiency but requires stringent moisture control. CDI-mediated synthesis offers operational simplicity at the cost of longer reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea

Key Differences :

- Pyrimidine Substituents: The analog has a 4-dimethylamino and 2-methoxy group on the pyrimidine, compared to the target compound’s 2,4-bis(dimethylamino) substitution.

- Phenyl Substituents : The analog’s phenyl group contains 5-chloro and 2,4-dimethoxy groups, contrasting with the target’s 4-methoxy-2-methylphenyl.

Implications : - Reduced dimethylamino groups on the pyrimidine may lower solubility compared to the target compound .

FAK Activator M64/M64HCl

Structure: 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea (hydrochloride salt). Comparison:

- Core Structure : M64 uses a pyridine-ethyl linker instead of a direct pyrimidine-urea scaffold.

- Substituents: The morpholino and trifluoromethyl groups enhance hydrophilicity and metabolic stability. Functional Insights:

- M64HCl is water-soluble and promotes intestinal homeostasis via FAK activation . The target compound’s bis(dimethylamino) groups may offer comparable solubility but distinct pharmacokinetic profiles.

GnRH Antagonist TAK-385

Structure: Thienopyrimidine core with dimethylamino and methoxypyridazine substituents. Key Contrasts:

- Biological Target : TAK-385 targets GnRH receptors, while the target compound’s activity (if FAK-related) would differ mechanistically.

Pyrazolopyrimidine Urea Derivative (BLD Pharm)

Structure: 1-(4-(4-Amino-1-isopropyl-pyrazolopyrimidin-3-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)thio)phenyl)urea. Comparison:

- Core : Pyrazolopyrimidine vs. pyrimidine, altering electron distribution.

- Substituents : Fluoro and trifluoromethyl groups increase lipophilicity, which may enhance blood-brain barrier penetration compared to the target’s methoxy/methyl groups .

Research Findings and Implications

- Solubility: The target compound’s bis(dimethylamino) groups likely improve aqueous solubility over analogs with fewer DMA substituents (e.g., analog).

- Metabolic Stability: Bulky substituents (e.g., morpholino in M64HCl, trifluoromethyl in TAK-385) reduce metabolic degradation, a feature the target compound may lack due to its simpler aryl group.

- Target Specificity: Structural variations in the heterocycle (pyrimidine vs. thienopyrimidine) and substituent electronegativity significantly influence biological target engagement .

Biological Activity

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is a complex organic compound notable for its potential biological activities. This compound features a pyrimidine ring with dimethylamino substitutions and a methoxy group on the phenyl moiety, which may enhance its solubility and biological efficacy. The exploration of its biological activity encompasses various pharmacological effects, including antidiabetic, antibacterial, and anticancer properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Ring : The pyrimidine core is synthesized through condensation reactions involving appropriate precursors.

- Substitution Reactions : Dimethylamino groups are introduced via nucleophilic substitution.

- Urea Formation : The final step involves reacting the substituted pyrimidine with a suitable phenyl isocyanate to form the urea derivative.

This synthetic pathway not only highlights the structural complexity but also indicates the potential for diverse biological interactions due to its unique chemical properties.

Antidiabetic Activity

Research has demonstrated that compounds similar to this compound exhibit significant antidiabetic properties. In vitro studies have shown that these compounds can inhibit key enzymes involved in carbohydrate metabolism, such as:

- α-Amylase

- α-Glucosidase

These inhibitory effects can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels. For instance, studies indicated that certain derivatives displayed IC50 values in the low micromolar range against these enzymes, suggesting strong potential as antidiabetic agents .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In vitro assays revealed that it exhibits activity against various bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 4–8 μg/mL against resistant strains like Staphylococcus aureus . This suggests that structural modifications can significantly enhance antibacterial potency.

Anticancer Activity

The anticancer potential of this compound has been evaluated through cytotoxicity assays on cancer cell lines such as MDA-MB-231 (breast cancer). Preliminary results indicate that derivatives of this compound can induce apoptosis in cancer cells at concentrations as low as 27.6 μM . The mechanism appears to involve disruption of cell cycle progression and induction of oxidative stress.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : By binding to active sites on enzymes like α-amylase and acetylcholinesterase, it modulates their activity.

- Receptor Interaction : The structural features allow binding to various receptors involved in signaling pathways related to inflammation and cell proliferation.

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity based on structural variations:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Dimethylamino groups, methoxy substitution | Strong antidiabetic and anticancer activity |

| 1-(2,4-Diaminopyrimidin-5-yl)-3-(4-methoxyphenyl)urea | Lacks dimethylamino groups | Reduced solubility and activity |

| 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea | Absence of methoxy group | Altered reactivity and interaction profile |

Case Studies

Several case studies have reported the synthesis and evaluation of similar pyrimidine derivatives:

- A study highlighted a series of pyrimidine-based compounds that were synthesized and evaluated for their inhibitory effects on glucose metabolism enzymes .

- Another investigation focused on the cytotoxic effects against various cancer cell lines, demonstrating that structural modifications could enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.